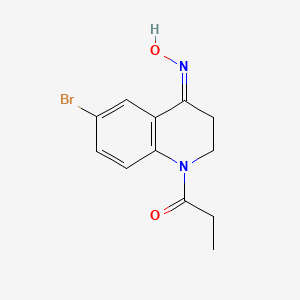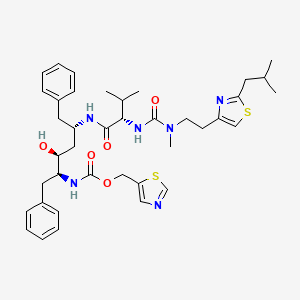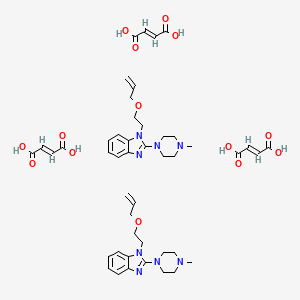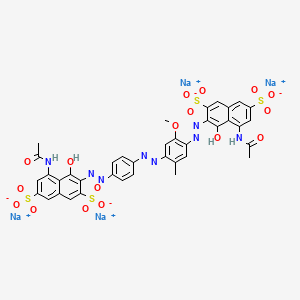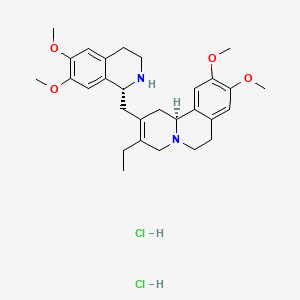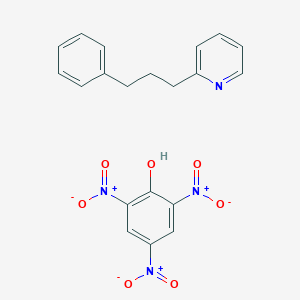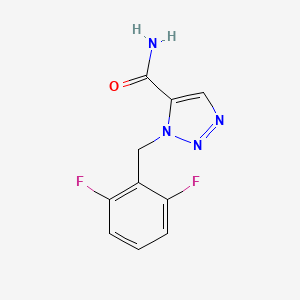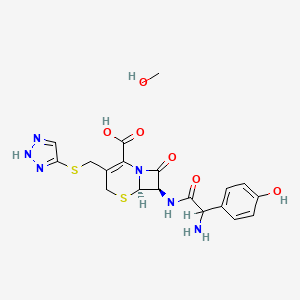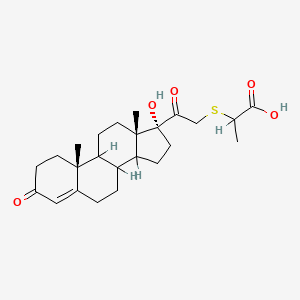
1-(4-Butoxyphenyl)-3-(dimethylamino)-1-propanone hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Butoxyphenyl)-3-(dimethylamino)-1-propanone hydrochloride is a chemical compound with a complex structure that includes a butoxyphenyl group and a dimethylamino group
Méthodes De Préparation
The synthesis of 1-(4-Butoxyphenyl)-3-(dimethylamino)-1-propanone hydrochloride typically involves several steps. One common synthetic route includes the reaction of 4-butoxybenzaldehyde with dimethylamine in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize yield and efficiency .
Analyse Des Réactions Chimiques
1-(4-Butoxyphenyl)-3-(dimethylamino)-1-propanone hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(4-Butoxyphenyl)-3-(dimethylamino)-1-propanone hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in the development of new drugs, particularly for conditions that involve the central nervous system.
Mécanisme D'action
The mechanism of action of 1-(4-Butoxyphenyl)-3-(dimethylamino)-1-propanone hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes, leading to changes in cellular signaling and function. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparaison Avec Des Composés Similaires
1-(4-Butoxyphenyl)-3-(dimethylamino)-1-propanone hydrochloride can be compared with other similar compounds, such as:
1-(4-Butoxyphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol: This compound has a similar butoxyphenyl group but differs in its overall structure and chemical properties.
[(4-butoxyphenyl)methyl][2-(dimethylamino)-2-methylpropyl]amine: This compound shares the butoxyphenyl and dimethylamino groups but has a different arrangement of atoms.
Propriétés
Numéro CAS |
24239-62-1 |
|---|---|
Formule moléculaire |
C15H24ClNO2 |
Poids moléculaire |
285.81 g/mol |
Nom IUPAC |
1-(4-butoxyphenyl)-3-(dimethylamino)propan-1-one;hydrochloride |
InChI |
InChI=1S/C15H23NO2.ClH/c1-4-5-12-18-14-8-6-13(7-9-14)15(17)10-11-16(2)3;/h6-9H,4-5,10-12H2,1-3H3;1H |
Clé InChI |
VGWJFXCVVGOPDU-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC1=CC=C(C=C1)C(=O)CCN(C)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


